Methyl 5-methoxy-1H-indazole-6-carboxylate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Methyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1227268-80-5, MF C₁₀H₁₀N₂O₃, MW 206.20 g/mol) is a heterocyclic indazole derivative bearing a methoxy substituent at the 5-position and a methyl ester at the 6-position. The indazole core functions as a phenol bioisostere, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic analogs.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11759246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-1H-indazole-6-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-9-3-6-5-11-12-8(6)4-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)
InChIKeyLZHXOVPQLNXMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-1H-Indazole-6-Carboxylate: Core Physicochemical and Procurement Identity


Methyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1227268-80-5, MF C₁₀H₁₀N₂O₃, MW 206.20 g/mol) is a heterocyclic indazole derivative bearing a methoxy substituent at the 5-position and a methyl ester at the 6-position . The indazole core functions as a phenol bioisostere, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic analogs [1]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs and structure–activity relationship (SAR) studies targeting anticancer and anti-inflammatory pathways [2].

Why Generic Indazole Intermediates Cannot Substitute Methyl 5-Methoxy-1H-Indazole-6-Carboxylate


Indazole-based intermediates are not interchangeable commodities. The precise positioning of the methoxy group (C-5) and the methyl ester (C-6) on the indazole scaffold dictates the compound's reactivity, the regiochemistry of subsequent derivatizations, and ultimately the biological activity of downstream products [1]. In contrast to the closely related 3-carboxylate regioisomer, the 6-carboxylate orientation fosters distinct electrophilic substitution patterns and hydrogen-bonding networks that are critical for establishing structure–activity relationships in kinase inhibitor design . Furthermore, among isomeric methoxyindazoles, the 5-methoxy substitution confers a unique NOS isoform selectivity profile that cannot be replicated by the 4-, 6-, or 7-methoxy analogs [2].

Quantitative Differentiation Evidence: Methyl 5-Methoxy-1H-Indazole-6-Carboxylate vs. Closest Analogs


Regioisomeric Specificity: 6-Carboxylate vs. 3-Carboxylate Orientation

The 6-carboxylate regioisomer places the ester group at a position that favors distinct electrophilic aromatic substitution and coupling chemistry compared to the 3-carboxylate isomer. In kinase inhibitor programs, 6-carboxylate indazoles have been elaborated into potent GSK-3β and Rho kinase inhibitors, whereas 3-carboxylate analogs are preferentially employed for GSK-3α inhibition . The 6-carboxylate orientation alters the hydrogen-bonding surface, enabling engagement with different kinase hinge-region residues [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Ester Group Differentiation: Methyl Ester vs. Free Carboxylic Acid vs. Ethyl Ester for Derivatization Control

The methyl ester of methyl 5-methoxy-1H-indazole-6-carboxylate provides a protected carboxylate that can be selectively hydrolyzed to the free acid (CAS 1227268-58-7) under mild basic conditions, whereas the corresponding ethyl ester (CAS 1403766-78-8) requires slightly more vigorous hydrolysis or transesterification conditions . The methyl ester offers a favorable balance: it is sufficiently stable for storage at room temperature yet readily converted to amides, hydrazides, or other derivatives in medicinal chemistry workflows [1]. Commercial purity levels reach 98% (HPLC) for the methyl ester , compared to typical 95–97% for the free acid, providing higher batch-to-batch consistency.

Synthetic Chemistry Derivatization Amide Coupling

NOS Inhibitory Selectivity: 5-Methoxyindazole vs. 7-Methoxyindazole Isomers

In a systematic evaluation of isomeric methoxyindazoles against recombinant neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) nitric oxide synthases, 5-methoxyindazole was found to be almost inactive against all three NOS isoforms, whereas 7-methoxyindazole (7-MI) displayed potent and selective inhibition of nNOS and eNOS [1]. This stark isoform-selectivity divergence demonstrates that the methoxy position is a critical determinant of NOS pharmacological activity [2].

Nitric Oxide Synthase Neurodegeneration Isoform Selectivity

Corrosion Inhibition Efficacy: 5-Methoxy-Indazole (MIA) vs. Methyl 1H-Indazole-5-Carboxylate (MIC)

In a head-to-head electrochemical study on copper corrosion inhibition in H₂SO₄ medium, 5-methoxy-indazole (MIA, the demethylated analog of the target compound) achieved a corrosion inhibition efficiency of 91.04%, outperforming methyl 1H-indazole-5-carboxylate (MIC) [1]. Both compounds formed protective films on the copper surface following Langmuir adsorption isotherms, but MIA's superior performance was attributed to the electron-donating methoxy group enhancing chemisorption [2].

Corrosion Inhibition Copper Protection Acidic Media

Indazole as Phenol Bioisostere: Metabolic Stability Advantage Over Phenolic Analogs

The indazole NH group serves as a recognized bioisostere for phenolic OH, conferring increased lipophilicity (ΔlogP ~ +1–2 units) and resistance to glucuronidation and sulfation—the primary phase II metabolic pathways that limit phenol-containing drug candidates [1]. In NMDA GluN2B receptor antagonist programs, indazole replacement of the phenol moiety retained high receptor affinity (Kᵢ values in the low nanomolar range) while virtually abolishing glucuronidation . The 5-methoxy-6-carboxylate substitution pattern on the indazole core further modulates lipophilicity and hydrogen-bonding capacity for fine-tuning ADME properties.

Drug Design Bioisosterism Metabolic Stability

Optimal Procurement Scenarios for Methyl 5-Methoxy-1H-Indazole-6-Carboxylate


Kinase Inhibitor Medicinal Chemistry: Selective Derivatization at the 6-Position

When a medicinal chemistry program requires a 6-carboxylate-substituted indazole scaffold for kinase hinge-region engagement, methyl 5-methoxy-1H-indazole-6-carboxylate provides the correct regioisomer that cannot be substituted by the more common 3-carboxylate analog [1]. The methyl ester can be selectively hydrolyzed to the free acid and coupled to diverse amines for parallel library synthesis targeting GSK-3β, Rho kinase, or other therapeutically relevant kinases .

Neuroscience Drug Discovery Requiring Low NOS Off-Target Liability

For CNS-targeted programs where nitric oxide synthase inhibition represents an undesirable off-target effect, the 5-methoxy substitution offers a critical advantage: 5-methoxyindazoles are essentially inactive against all three NOS isoforms, unlike the 7-methoxy isomers that potently inhibit nNOS and eNOS [2]. This selectivity profile, established by direct head-to-head comparison, makes the 5-methoxy-6-carboxylate scaffold a safer starting point for neuroscience lead optimization.

Corrosion Inhibitor Development for Copper in Acidic Industrial Environments

The 5-methoxy-substituted indazole scaffold has demonstrated 91.04% corrosion inhibition efficiency for copper in H₂SO₄, outperforming the unsubstituted carboxylate analog [3]. Methyl 5-methoxy-1H-indazole-6-carboxylate serves as a synthetic precursor for developing next-generation indazole-based corrosion inhibitors with further optimized adsorption characteristics through ester derivatization.

Phenol Bioisostere Replacement in ADME Optimization Programs

When a lead series contains a phenolic OH group that undergoes rapid glucuronidation, the indazole NH offers a validated bioisosteric replacement . The 5-methoxy-6-carboxylate substitution provides additional handles for modulating physicochemical properties (lipophilicity, solubility) while maintaining the metabolic stability advantage inherent to the indazole core [4].

Quote Request

Request a Quote for Methyl 5-methoxy-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.